Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylic acid ethyl ester is a pyranopyranone.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21485528
InChI: InChI=1S/C18H16ClNO6/c1-2-24-18(23)14-13(9-3-5-10(19)6-4-9)16-15(26-17(14)20)12(22)7-11(8-21)25-16/h3-7,13,21H,2,8,20H2,1H3
SMILES: CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)OC(=CC2=O)CO)N
Molecular Formula: C18H16ClNO6
Molecular Weight: 377.8 g/mol

Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

CAS No.:

Cat. No.: VC21485528

Molecular Formula: C18H16ClNO6

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate -

Specification

Molecular Formula C18H16ClNO6
Molecular Weight 377.8 g/mol
IUPAC Name ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Standard InChI InChI=1S/C18H16ClNO6/c1-2-24-18(23)14-13(9-3-5-10(19)6-4-9)16-15(26-17(14)20)12(22)7-11(8-21)25-16/h3-7,13,21H,2,8,20H2,1H3
Standard InChI Key PZMAVCPAPLFDKJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)OC(=CC2=O)CO)N
Canonical SMILES CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)OC(=CC2=O)CO)N

Introduction

Chemical Structure and Properties

Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is characterized by its unique structural features, including a fused pyrano[3,2-b]pyran core, a 4-chlorophenyl substituent, and an ethyl carboxylate functional group. The compound has been recognized for research purposes due to its distinctive chemical architecture and potential biological applications.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that contribute to its stability and reactivity. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC18H16ClNO6
Molecular Weight377.8 g/mol
IUPAC Nameethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Standard InChIInChI=1S/C18H16ClNO6/c1-2-24-18(23)14-13(9-3-5-10(19)6-4-9)16-15(26-17(14)20)12(22)7-11(8-21)25-16/h3-7,13,21H,2,8,20H2,1H3
Standard InChIKeyPZMAVCPAPLFDKJ-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)OC(=CC2=O)CO)N
PubChem Compound ID5110957

The compound contains several functional groups including an amino group, a hydroxymethyl group, an ethyl carboxylate moiety, and a chloro-substituted phenyl ring, all of which contribute to its potential reactivity in biological systems.

Structural Features

The core structure of this compound is built around a fused pyrano[3,2-b]pyran system, which consists of two pyran rings sharing a common C-O bond. This bicyclic heterocyclic system serves as a scaffold for various substituents that modulate the compound's biological activities. The 4-chlorophenyl group at position 4 of the pyran ring, the amino group at position 2, and the ethyl carboxylate at position 3 are key structural elements that define this specific compound.

Synthesis Methods

The synthesis of Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multicomponent reactions under specific conditions. While the search results don't explicitly detail the synthesis of this exact compound, closely related derivatives provide valuable insights into its likely preparation methods.

Multicomponent Reaction Approaches

One reported approach for synthesizing similar pyrano[3,2-b]pyran derivatives involves a domino three-component reaction between aryl aldehydes (including 4-chlorobenzaldehyde), active methylene compounds (such as ethyl cyanoacetate), and kojic acid, catalyzed by L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature .

This synthetic methodology allows for the assembly of C-C, C=C, C-O, and C-N bonds through a one-pot operation, making it an efficient and environmentally friendly approach. The reaction typically proceeds with excellent yields and relatively short reaction times (8-15 minutes under ultrasound irradiation) .

Green Chemistry Approaches

Another reported method for synthesizing related compounds employs nano fluoroapatite doped with Si and Mg (Si-Mg-FA) as a catalyst. This multicomponent reaction features aromatic aldehydes, kojic acid, and active methylene compounds like malononitrile or ethyl cyanoacetate .

The reactions are carried out in ethanol under reflux conditions, demonstrating various advantages including high yields, short reaction times, and simple workup procedures. This approach aligns with green chemistry principles, as it avoids toxic organic solvents and doesn't require chromatographic purification of products .

Biological Activities

Research on pyrano[3,2-b]pyran derivatives, including compounds structurally related to Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, has revealed several significant biological activities. These findings provide valuable insights into the potential applications of this specific compound.

Tyrosinase Inhibition and Antioxidant Activity

Recent research has revealed that ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylates, which include our compound of interest, possess tyrosinase inhibitory activity and antioxidant properties .

Specific derivatives within this class have demonstrated remarkable activity. For example, compounds bearing 3-chlorophenyl (P6) and 4-hydroxy-3,5-dimethoxyphenyl (P9) substituents at the C4 position exhibited good tyrosinase inhibitory effects with IC50 values of 52.1±2.3 and 80.7±2.5 μM, respectively. Notably, compound P9 also showed excellent free radical scavenging activity with an EC50 value of 15.3±3.1 μM, which compares favorably to the standard ascorbic acid (EC50=21.6±1.9 μM) .

Given the structural similarity of these compounds to Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, it is reasonable to hypothesize that our compound may exhibit similar biological activities.

Structure-Activity Relationships

Understanding the relationship between the structural features of pyrano[3,2-b]pyran derivatives and their biological activities provides valuable insights for potential drug development. Various substituents on the basic scaffold can significantly influence the compound's biological properties.

Impact of Chlorophenyl Substituents

The presence of halogen substituents, particularly chloro groups, on the phenyl ring has been shown to enhance the biological activities of pyrano[3,2-b]pyran derivatives. Compounds with chlorophenyl groups at the C4 position, like our target compound, have demonstrated significant antibacterial and enzyme inhibitory properties .

The position of the chloro substituent on the phenyl ring (ortho, meta, or para) can also influence activity. The 4-chlorophenyl (para-chlorophenyl) group present in our compound of interest has been associated with favorable biological properties in related structures .

Role of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at position 3 of the pyrano[3,2-b]pyran scaffold plays a crucial role in the compound's biological activity. This functional group can participate in hydrogen bonding interactions with target enzymes and receptors, potentially enhancing binding affinity and specificity .

Research on similar compounds has shown that variations in this position, such as replacing the ethyl carboxylate with a carbonitrile group, can significantly alter the biological activity profile. Both functional groups can be introduced through appropriate selection of active methylene compounds during synthesis (ethyl cyanoacetate for the carboxylate and malononitrile for the carbonitrile) .

Research Applications and Future Directions

The diverse biological activities exhibited by pyrano[3,2-b]pyran derivatives suggest several potential applications and avenues for future research involving Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate.

Structural Modifications for Enhanced Activity

Future research could focus on structural modifications of Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate to enhance its biological activities and drug-like properties:

  • Modification of the 4-chlorophenyl group: Introduction of additional substituents or replacement with other aryl or heteroaryl groups could modulate activity.

  • Variation of the carboxylate ester: Changes to the ethyl ester, such as introducing different alkyl chains or replacing it with other functional groups, could alter bioavailability and activity.

  • Functionalization of the hydroxymethyl group: This group could be modified to create prodrugs or to enhance target specificity.

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